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molecular formula C11H8O4 B1526892 3-Acetyl-4-hydroxy-2H-chromen-2-one CAS No. 2555-37-5

3-Acetyl-4-hydroxy-2H-chromen-2-one

Cat. No. B1526892
M. Wt: 204.18 g/mol
InChI Key: UTZHUXAPJIBIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260776

Procedure details

120 g of 4-hydroxycoumarin in 600 ml of glacial acetic acid are heated to the boil and 380 ml of phosphorus oxychloride are added dropwise in the course of 60 minutes at the boil. The reaction mixture is heated to the boil under reflux for a further 30 minutes and is cooled and discharged into 4 l of ice-water. The crystalline residue is filtered off, washed with water and dried in vacuo at 50° C. 127 g of 3-acetyl-4-hydroxycoumarin are obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.P(Cl)(Cl)(Cl)=O.[C:18](O)(=[O:20])[CH3:19]>>[C:18]([C:3]1[C:4](=[O:12])[O:5][C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=2)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
380 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
4 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise in the course of 60 minutes at the boil
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
The crystalline residue is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC2=CC=CC=C2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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